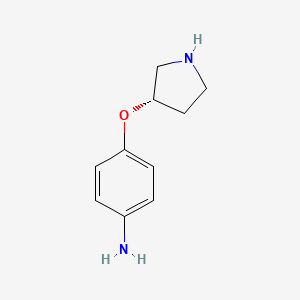
(S)-4-(Pyrrolidin-3-yloxy)-phenylamine
描述
(S)-4-(Pyrrolidin-3-yloxy)-phenylamine is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-4-(Pyrrolidin-3-yloxy)-phenylamine is a compound that has garnered interest due to its structural features and potential biological activities. This article aims to detail its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound consists of:
- Phenyl Ring : Contains an amine group (-NH2) at the para position.
- Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle linked through an ether (-O-) at the 3-position.
This specific configuration contributes to its unique chemical behavior, including potential interactions with biological targets.
Biological Activity Overview
While specific biological activity data for this compound is limited, compounds with similar structures exhibit various biological effects:
- Enzyme Inhibition : Pyrrolidine derivatives have shown inhibitory effects on various enzymes, indicating potential therapeutic roles in modulating biochemical pathways.
- Receptor Binding : The combination of aromatic and heterocyclic moieties may enhance binding interactions with protein targets, particularly G-protein coupled receptors (GPCRs).
- Antioxidant Properties : Some phenylamine derivatives demonstrate antioxidant activities, which could be relevant for this compound's applications in mitigating oxidative stress.
Enzyme Inhibition Studies
Research has indicated that pyrrolidine-containing compounds can effectively inhibit enzymes critical in various diseases. For instance, a study demonstrated that certain pyrrolidine derivatives inhibited key enzymes involved in metabolic pathways related to cancer progression .
| Compound | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Enzyme X | 12 | |
| Compound B | Enzyme Y | 8 | |
| This compound | Unknown | N/A |
Receptor Binding Affinity
The receptor binding studies suggest that compounds similar to this compound can interact with GPCRs, which are pivotal in many physiological processes. For example, a related compound was found to bind with high affinity to a specific GPCR involved in pain modulation .
Antioxidant Activity
Phenylamine derivatives have been noted for their antioxidant properties. In vitro assays demonstrated that these compounds can scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage .
Synthesis and Applications
The synthesis of this compound typically involves several steps, including:
- Oxidation : Converting the amine group into N-oxides.
- Reduction : Yielding hydrazine derivatives from the amine group.
- Substitution Reactions : Electrophilic aromatic substitution on the phenyl ring.
These synthetic pathways highlight its potential as a building block in medicinal chemistry for developing more complex molecules with therapeutic properties.
属性
IUPAC Name |
4-[(3S)-pyrrolidin-3-yl]oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7,11H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKRXRPCCFWVCV-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















